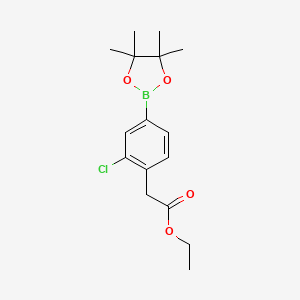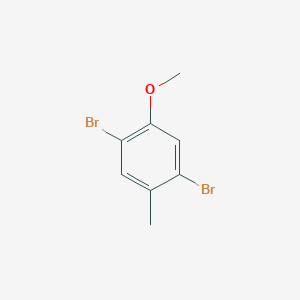
N-(butan-2-yl)-3-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-3-(methylsulfanyl)aniline: is an organic compound characterized by the presence of a butan-2-yl group attached to the nitrogen atom of an aniline ring, and a methylsulfanyl group attached to the third position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(butan-2-yl)-3-(methylsulfanyl)aniline involves the amination of 3-(methylsulfanyl)aniline with butan-2-yl halide. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
-
Reductive Amination: : Another approach is the reductive amination of 3-(methylsulfanyl)benzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Reaction Conditions
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 40°C
- Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : N-(butan-2-yl)-3-(methylsulfanyl)aniline can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0-25°C
-
Reduction: : The compound can be reduced to form N-(butan-2-yl)-3-(methylthio)aniline.
Reagents and Conditions
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0-25°C
-
Substitution: : The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reagents and Conditions
- Nitration: Nitric acid and sulfuric acid
- Sulfonation: Sulfuric acid or chlorosulfonic acid
- Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: N-(butan-2-yl)-3-(methylsulfinyl)aniline, N-(butan-2-yl)-3-(methylsulfonyl)aniline
Reduction: N-(butan-2-yl)-3-(methylthio)aniline
Substitution: N-(butan-2-yl)-3-(methylsulfanyl)-4-nitroaniline, N-(butan-2-yl)-3-(methylsulfanyl)-4-sulfonylaniline
科学的研究の応用
Chemistry
N-(butan-2-yl)-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of alkyl and sulfanyl groups on the activity of aniline derivatives. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The presence of the butan-2-yl and methylsulfanyl groups may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for manufacturing a wide range of products.
作用機序
The mechanism by which N-(butan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In chemical reactions, the aniline nitrogen can act as a nucleophile, while the methylsulfanyl group can participate in oxidation and reduction reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-(butan-2-yl)-4-(methylsulfanyl)aniline: Similar structure but with the methylsulfanyl group at the fourth position.
N-(butan-2-yl)-3-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfanyl group.
N-(butan-2-yl)-3-(methylsulfinyl)aniline: Oxidized form with a methylsulfinyl group.
Uniqueness
N-(butan-2-yl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the butan-2-yl and methylsulfanyl groups, which can influence its reactivity and interactions in both chemical and biological contexts. This distinct arrangement can lead to different properties and applications compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
分子式 |
C11H17NS |
|---|---|
分子量 |
195.33 g/mol |
IUPAC名 |
N-butan-2-yl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-4-9(2)12-10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
InChIキー |
UWPXCZCSXWFTAV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=CC(=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)


![Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095865.png)


![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)





![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)

